![molecular formula C21H30ClNO2S B12586298 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1) CAS No. 612478-40-7](/img/structure/B12586298.png)
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline–hydrogen chloride (1/1) is an organic compound that features a complex structure with both butoxy and sulfanyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline typically involves multiple steps. One common method includes the reaction of 2,5-dibutoxyaniline with 4-methylbenzenethiol under specific conditions to introduce the sulfanyl group. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as microwave activation to reduce reaction time and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for the oxidation of the sulfanyl group.
Substitution: Various nucleophiles can be used to substitute the butoxy groups, depending on the desired product.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfinyl or sulfonyl derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)aniline–hydrogen chloride (1/1)
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
Uniqueness
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline is unique due to the presence of both butoxy and sulfanyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
612478-40-7 |
|---|---|
Molecular Formula |
C21H30ClNO2S |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2,5-dibutoxy-4-(4-methylphenyl)sulfanylaniline;hydrochloride |
InChI |
InChI=1S/C21H29NO2S.ClH/c1-4-6-12-23-19-15-21(25-17-10-8-16(3)9-11-17)20(14-18(19)22)24-13-7-5-2;/h8-11,14-15H,4-7,12-13,22H2,1-3H3;1H |
InChI Key |
NZGIIYCNEGUMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N)OCCCC)SC2=CC=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


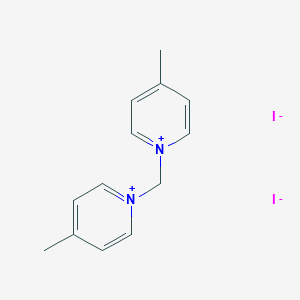
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
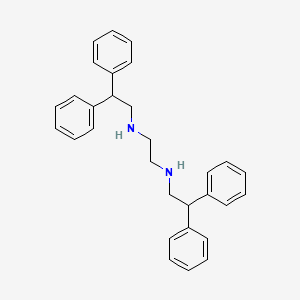
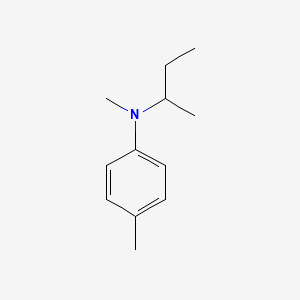
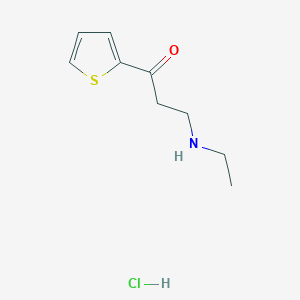
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

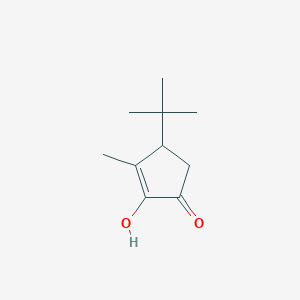

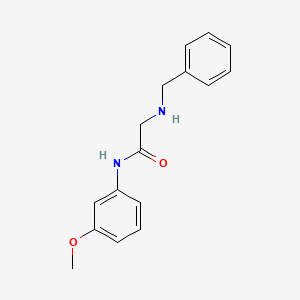
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
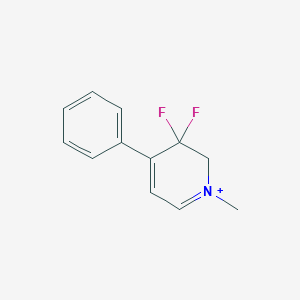
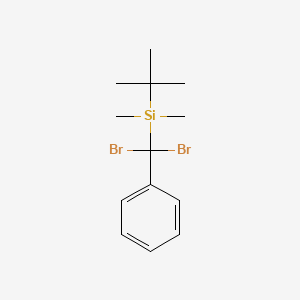
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
